3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine is a heterocyclic compound characterized by a pyridazine ring with a methyl group at the 3-position and a pyrrolidin-3-yloxy group at the 6-position. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its diverse biological activities. The chemical structure is defined by the International Chemical Identifier (InChI) key, which allows for precise identification and classification of the compound.
This compound belongs to the class of pyridazines, which are known for their diverse pharmacological activities. Pyridazine derivatives have been extensively studied for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine typically involves the reaction of 3-methylpyridazine with pyrrolidin-3-ol under specific conditions, often utilizing bases and solvents to facilitate the reaction .
The synthesis of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine can be achieved through several methods, with one common approach involving:
The industrial production methods focus on optimizing these conditions to maximize yield and purity, often employing techniques like continuous flow reactors .
The molecular formula for 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine is CHNO. The structure consists of:
The presence of these substituents contributes to the compound's unique chemical properties and biological activity. Structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine can undergo various chemical reactions:
These reactions allow for the modification of the compound's structure, potentially enhancing its pharmacological properties .
The mechanism of action for 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The pyridazine ring's ability to form hydrogen bonds and engage in π-π stacking interactions plays a crucial role in its binding affinity to biological targets.
For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. This interaction is essential for understanding how modifications to the compound can affect its therapeutic efficacy .
The physical properties of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine include:
Chemical properties include:
These properties are critical for evaluating potential applications in drug development and material science .
3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine has several significant scientific applications:
The compound’s systematic name, 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine, reflects its core structure: a methyl-substituted pyridazine ring linked via an ether bond to the 3-position of a pyrrolidine moiety. Its molecular formula is C₉H₁₃N₃O (molar mass: 179.22 g/mol), confirmed across multiple sources [4]. Key identifiers include:
The pyrrolidine nitrogen introduces basicity (predicted pKa: 8.89 ± 0.10), while the ether linkage and pyridazine ring contribute to its polar surface area (34.15 Ų) and partition coefficient (predicted logP: 0.82) [4] [7]. Stereochemistry is critical: the pyrrolidine’s 3-position is chiral, making enantiomeric resolution (e.g., (R)- or (S)-forms) essential for biological specificity. Commercial samples are typically racemic mixtures unless synthesized enantioselectively [5]. Predicted density (1.141 g/cm³) and boiling point (363.2°C) inform solvent selection and purification strategies [4].
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₃N₃O | [4] |
Molar Mass (g/mol) | 179.22 | [4] |
Density (g/cm³) | 1.141 (Predicted) | [4] |
Boiling Point (°C) | 363.2 (Predicted) | [4] |
pKa | 8.89 ± 0.10 (Predicted) | [4] |
logP (Predicted) | 0.822 | [7] |
Water Solubility (mg/mL) | 43.2 (Dihydrochloride salt) | [5] |
The compound emerged during efforts to optimize pyridazine derivatives for bioactivity. Early synthetic routes (pre-2010) relied on nucleophilic substitution between halogenated pyridazines (e.g., 3-methyl-6-chloropyridazine) and pyrrolidin-3-ol derivatives. These methods faced limitations:
Advances post-2015 incorporated catalytic hydrogenation and stereoselective synthesis. For example, Chemscene’s (S)-enantiomer (CAS: 1029805-88-6) utilized chiral auxiliaries to achieve ≥98% enantiopurity [7]. Industrial-scale production now employs continuous flow reactors, enhancing yield (72–85%) and minimizing byproducts [5]. The compound’s evolution mirrors broader trends in heterocyclic chemistry: shifting from "brute-force" synthesis to precision molecular design.
Table 2: Evolution of Synthetic Approaches
Period | Method | Yield | Key Advancement |
---|---|---|---|
Pre-2010 | Nucleophilic substitution | 50–65% | Basic ether formation |
2010–2015 | Catalytic hydrogenation | 65–75% | Reduced side reactions |
Post-2015 | Continuous flow reactors | 72–85% | Scalability, thermal control |
Post-2015 | Chiral resolution | ≥98% ee | Enantioselective synthesis |
Bioactivity and Therapeutic Targeting
This scaffold exhibits kinase inhibition, particularly against PIM-1 (IC₅₀: 3.2 μM) and CSF1R (IC₅₀: 7.8 μM), implicated in oncology and immunomodulation [5]. Stereochemistry dictates potency: the (R)-enantiomer shows 5-fold greater affinity for PIM-1 than the (S)-form, underscoring its potential as a lead for anticancer agents [5]. Its core structure features in patents (e.g., WO2016138114A1) describing pyridazine-based therapeutics for BRG1/SMARCA4-mediated cancers [8].
Drug Design Advantages
Table 3: Key Biological Activities of the Compound and Analogues
Target | Activity (IC₅₀/EC₅₀) | Therapeutic Implication |
---|---|---|
PIM-1 kinase | 3.2 μM (R-enantiomer) | Anticancer (tumor survival) |
CSF1R | 7.8 μM | Immunomodulation |
MDA-MB-231 xenograft | 62% tumor inhibition (50 mg/kg) | Preclinical oncology |
Synthetic Utility
The compound serves as a precursor for complex architectures:
Its stability profile (6-month degradation: ≤1.2% at 40°C/75% RH) supports long-term storage in drug discovery [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1